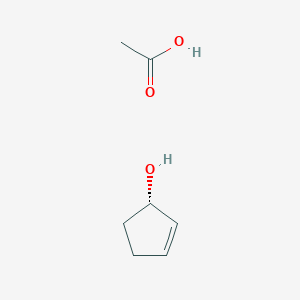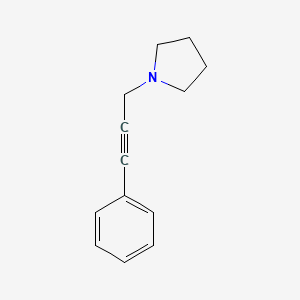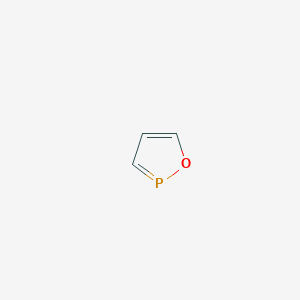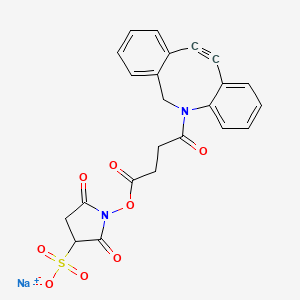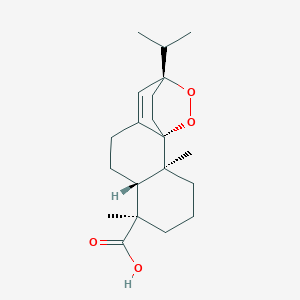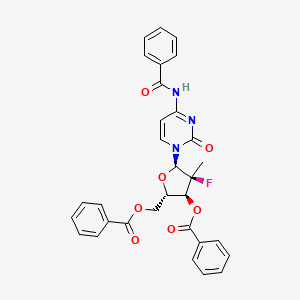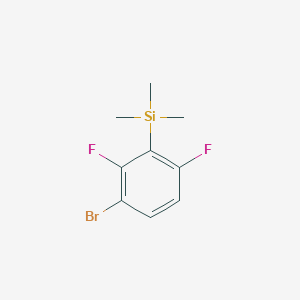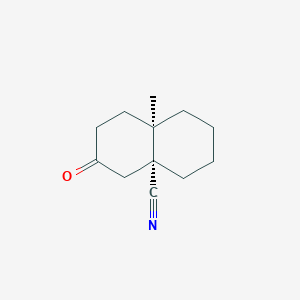
cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile: is a complex organic compound with the molecular formula C12H17NO It is characterized by a decahydro-naphthalene core structure with a nitrile group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile involves its interaction with specific molecular targets. The nitrile and ketone groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decahydro-4a-naphthalenecarbonitrile: Lacks the methyl and ketone groups, resulting in different chemical properties.
8a-Methyl-3-oxodecahydro-4a-naphthalenecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
3-Oxodecahydro-4a-naphthalenecarbonitrile: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
Cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile is unique due to its specific combination of functional groups and stereochemistry
Propriétés
Numéro CAS |
880-38-6 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(4aR,8aR)-8a-methyl-6-oxo-2,3,4,5,7,8-hexahydro-1H-naphthalene-4a-carbonitrile |
InChI |
InChI=1S/C12H17NO/c1-11-5-2-3-6-12(11,9-13)8-10(14)4-7-11/h2-8H2,1H3/t11-,12+/m1/s1 |
Clé InChI |
VDTIJFRUZIAMNB-NEPJUHHUSA-N |
SMILES isomérique |
C[C@]12CCCC[C@]1(CC(=O)CC2)C#N |
SMILES canonique |
CC12CCCCC1(CC(=O)CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)
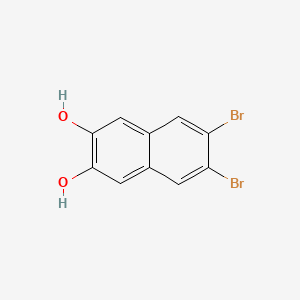
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)

